Acetic acid;hex-1-en-3-ol Acetic acid;hex-1-en-3-ol
Brand Name: Vulcanchem
CAS No.: 62247-45-4
VCID: VC19505095
InChI: InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

Acetic acid;hex-1-en-3-ol

CAS No.: 62247-45-4

Cat. No.: VC19505095

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;hex-1-en-3-ol - 62247-45-4

Specification

CAS No. 62247-45-4
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name acetic acid;hex-1-en-3-ol
Standard InChI InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4)
Standard InChI Key JBDJMRDUPDPDRW-UHFFFAOYSA-N
Canonical SMILES CCCC(C=C)O.CC(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

Acetic acid;hex-1-en-3-ol is a non-covalent mixture of acetic acid and hex-1-en-3-ol, distinguished by the positional isomerism of the double bond and hydroxyl group in the alcohol moiety. The molecular formula of the combined system is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol . The hex-1-en-3-ol component features a terminal double bond (C1–C2) and a hydroxyl group at C3, conferring distinct reactivity compared to isomers like hex-3-en-1-ol .

Structural Depiction

The SMILES notation for hex-1-en-3-ol is C=CC(CCO)H, while acetic acid is represented as CC(=O)O. In the combined system, these molecules interact via hydrogen bonding between the hydroxyl group of hex-1-en-3-ol and the carbonyl oxygen of acetic acid .

Isomeric Comparisons

Unlike hex-3-en-1-ol acetate (CAS 1708-82-3), an ester derivative with a well-characterized fragrance profile, acetic acid;hex-1-en-3-ol retains the free hydroxyl and carboxyl groups, enabling distinct chemical behavior . The double bond position in hex-1-en-3-ol also influences its electronic structure, as evidenced by differences in dipole moments and partition coefficients relative to hex-3-en-1-ol derivatives .

Physicochemical Properties

Experimental and Predicted Parameters

Limited experimental data exist for acetic acid;hex-1-en-3-ol, but properties can be extrapolated from its components:

PropertyHex-1-en-3-ol Acetic AcidAcetic Acid;hex-1-en-3-ol (Predicted)
Molecular Weight (g/mol)100.1660.05160.21
Density (g/cm³)0.8 ± 0.11.050.9–1.0
Boiling Point (°C)133.9 ± 8.0118.1130–140
Flash Point (°C)35.0 ± 0.03930–40
LogP1.58-0.171.2–1.5

The mixture’s boiling point aligns with hex-1-en-3-ol due to its higher volatility compared to acetic acid . The logP value suggests moderate lipophilicity, favoring partitioning into biological membranes .

Spectroscopic Characteristics

While no experimental spectra are available for the mixture, key peaks can be anticipated:

  • IR Spectroscopy: O–H stretching (3200–3500 cm⁻¹), C=O stretching (1710 cm⁻¹), and C=C stretching (1650 cm⁻¹) .

  • NMR: δ 1.9–2.1 ppm (acetic acid methyl), δ 4.8–5.5 ppm (allylic protons), and δ 5.6–6.2 ppm (vinyl protons) .

Synthesis and Industrial Applications

Production Methods

  • Co-distillation: Combining hex-1-en-3-ol and acetic acid under reduced pressure to avoid esterification .

  • Non-reactive Blending: Mixing at low temperatures (<25°C) to suppress acid-catalyzed dehydration or ester formation .

Hex-3-en-1-ol acetate showed no sensitization in murine local lymph node assays (LLNA) at 100% concentration, though cis-3-hexenyl acetate elicited reactions in guinea pig models . Extrapolating, acetic acid;hex-1-en-3-ol may pose minimal dermal risk at low exposures.

Environmental Impact

The mixture’s environmental fate is unstudied, but component data suggest:

  • Biodegradation: Hex-1-en-3-ol degrades rapidly in aerobic soils (half-life <7 days), while acetic acid is metabolized by microbiota .

  • Aquatic Toxicity: Estimated EC₅₀ >100 mg/L for algae, based on QSAR modeling .

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